Introduction: Identifying a Key Pharmaceutical Building Block
Introduction: Identifying a Key Pharmaceutical Building Block
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5)
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-4-fluoro-2-nitrophenol, registered under CAS number 944805-22-5, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its strategic arrangement of a hydroxyl group, a nitro group, and two different halogen atoms (bromo and fluoro) on a benzene ring makes it a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules. The presence of fluorine is a well-established strategy to enhance key drug-like properties, such as metabolic stability and binding affinity, while the nitro, hydroxyl, and bromo functionalities serve as reactive handles for a variety of synthetic transformations. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of targeted therapeutics like protein kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is fundamental for its effective and safe use in a laboratory setting.
Chemical and Physical Properties
The properties of 5-Bromo-4-fluoro-2-nitrophenol are summarized in the table below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 944805-22-5 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [1] |
| Appearance | Solid (typically light yellow to white powder) | [1][3] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 5.75 ± 0.27 (Predicted) | ChemicalBook |
| Storage | Room temperature, under inert atmosphere (e.g., nitrogen) | [1] |
| InChI Key | RYSFWISANLBRRZ-UHFFFAOYSA-N | [1] |
Safety and Handling
5-Bromo-4-fluoro-2-nitrophenol is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]
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Signal Word: Danger.[1]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.
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Handling Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[1]
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Incompatible Materials: Strong oxidizing agents and strong bases.
Synthesis and Manufacturing
The synthesis of 5-Bromo-4-fluoro-2-nitrophenol is a critical process for its availability in research and development. A documented method involves a nucleophilic aromatic substitution reaction on a highly fluorinated precursor.
Synthetic Pathway Overview
A key synthesis is detailed in patent WO2007084391A2, which uses 4-bromo-2,5-difluoronitrobenzene as the starting material.[4] The core of this synthesis is the selective displacement of one fluorine atom by a hydroxyl group.
Caption: Synthetic route to 5-Bromo-4-fluoro-2-nitrophenol.
Detailed Synthesis Protocol (Based on Patent Literature)
This protocol is adapted from the procedure described for the synthesis of 5-Bromo-4-fluoro-2-nitrophenol.[4]
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Reaction Setup: To a solution of 4-bromo-2,5-difluoronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a 2 M solution of sodium trimethylsilanolate in THF (3.0 eq) dropwise.
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Reaction Execution: Upon addition, a suspension typically forms. Heat the reaction mixture to reflux.
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Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed. The patent notes a reaction time of 27 hours.[4]
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Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
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Acidification: Add water to the residue and carefully acidify the solution with an appropriate acid (e.g., 1N HCl) to precipitate the phenol product.
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Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if required.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The true value of 5-Bromo-4-fluoro-2-nitrophenol is realized in its application as a strategic intermediate. Its multifunctional nature allows for sequential, site-selective modifications, making it an ideal starting point for building complex molecular scaffolds.
Role in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors
Patent WO2007084391A2 explicitly utilizes 5-Bromo-4-fluoro-2-nitrophenol as a key intermediate in the synthesis of novel thiazole compounds designed as inhibitors of Protein Kinase B (PKB, also known as Akt).[4] PKB is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for therapeutic intervention.
The synthetic utility of the intermediate is demonstrated in the subsequent transformations it undergoes:
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline). This is a pivotal step, as the resulting amino group is a key nucleophile for subsequent ring-forming or coupling reactions.
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Functionalization of the Phenolic Hydroxyl: The -OH group can be alkylated or used as a directing group.
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Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic or heterocyclic fragments to build molecular complexity.
Caption: Synthetic utility in kinase inhibitor development.
Key Experimental Protocols
The following protocols are representative of the key transformations involving 5-Bromo-4-fluoro-2-nitrophenol and are based on well-established chemical methodologies.
Protocol 1: Catalytic Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to a primary amine, a common and critical step in utilizing this intermediate. Catalytic hydrogenation is often preferred for its clean conversion and high yields.
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Materials:
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5-Bromo-4-fluoro-2-nitrophenol (1.0 eq)
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Palladium on carbon (10% Pd/C, ~5-10 mol%)
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Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
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Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
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Inert filtering aid (e.g., Celite®)
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-
Procedure:
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Preparation: In a round-bottom flask or hydrogenation vessel, dissolve 5-Bromo-4-fluoro-2-nitrophenol in the chosen solvent.
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Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Securely seal the vessel, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a set pressure on a Parr hydrogenator).
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Reaction: Stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline product) indicates completion.
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Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-bromo-3-fluorophenol, which can be used directly or purified further by crystallization or column chromatography.
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Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of 5-Bromo-4-fluoro-2-nitrophenol is crucial. A reversed-phase HPLC method is a standard approach for quality control analysis.
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Instrumentation & Conditions (Representative):
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile and 50 mM Acetate Buffer (pH 5.0).
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Elution Profile: Start with a suitable ratio (e.g., 80:20 Buffer:Acetonitrile) and adjust as needed for optimal separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at an appropriate wavelength (e.g., 290 nm, determined by UV scan).
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Injection Volume: 10-20 µL.
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Internal Standard (Optional): A structurally similar but chromatographically distinct compound (e.g., 2-chlorophenol) can be used for precise quantification.
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-
Procedure:
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Sample Preparation: Prepare a stock solution of 5-Bromo-4-fluoro-2-nitrophenol in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
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Analysis: Inject the samples onto the equilibrated HPLC system.
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Data Interpretation: The purity is determined by the relative area of the main peak compared to the total area of all observed peaks. The identity can be confirmed by comparing the retention time to a certified reference standard.
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Conclusion
5-Bromo-4-fluoro-2-nitrophenol (CAS: 944805-22-5) is more than a catalog chemical; it is a purpose-built intermediate for modern drug discovery. Its precisely arranged functional groups provide a logical and efficient entry point for the synthesis of complex, biologically active molecules. As demonstrated by its documented use in the development of PKB kinase inhibitors, this compound provides medicinal chemists with a reliable scaffold for generating novel therapeutics. The robust methodologies for its synthesis and subsequent transformation underscore its practical value in research and development pipelines aimed at addressing critical diseases like cancer.
References
- Title: Thiazole compounds as protein kinase b (pkb) inhibitors. Source: Google Patents (WO2007084391A2).
- Title: Benzofuran compounds and their medical uses. Source: Google Patents (CN117105916A).
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Title: Chemical Synthesis Solutions: Utilizing 2-Bromo-4-fluoro-5-nitrophenol. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: The preparation method of 5-fluoro-2-nitrophenol. Source: Patsnap. URL: [Link]
- Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Source: Google Patents (CN103724206A).
- Title: Process for preparing 2-amino-5-nitrophenol derivatives. Source: Google Patents (US4743595A).
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Title: Improved process for the preparation of 4-Amino-3-fluorophenol. Source: Technical Disclosure Commons. URL: [Link]
Sources
- 1. 5-Bromo-4-fluoro-2-nitrophenol | 944805-22-5 [sigmaaldrich.com]
- 2. 944805-22-5|5-Bromo-4-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. 5-bromo-4-fluoro-2-nitrophenol, CasNo.944805-22-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. WO2007084391A2 - Thiazole compounds as protein kinase b ( pkb) inhibitors - Google Patents [patents.google.com]
